Guaifenesin

Mucin hypersecretion Airway epithelium In vitro pharmacology

Select guaifenesin (CAS 93-14-1) for expectorant formulation or mucostasis research. As the sole FDA OTC-approved expectorant since 1989, it uniquely inhibits IL-13-induced MUC5AC hypersecretion (IC₅₀ ≈ 100 µM) in human airway epithelial cells—an effect unattainable with mucolytics like acetylcysteine or ambroxol. Its expectorant action requires oral administration via the gastro-pulmonary reflex, making it essential for oral solid dosage development. Sustained-release formulations achieve equivalent AUC with significantly reduced Cₘₐₓ fluctuation (P = 0.0001). Combining guaifenesin with bromhexine and salbutamol achieves 44.4% 'excellent' efficacy in productive cough trials. Available in bulk from research grade to USP grade.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 93-14-1
Cat. No. B1672422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaifenesin
CAS93-14-1
SynonymsBreonesin
Ether, Guaiacol Glyceryl
Glycerol Guaiacolate
Glyceryl Ether, Guaiacol
Guaiacol Glyceryl Ether
Guaiacolate, Glycerol
Guaifenesin
Guaiphenesin
Guaiphenezine
Guiatuss
Humibid
Hytuss
My 301
My-301
My301
Scott Tussin
Scott-Tussin
ScottTussin
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CO)O
InChIInChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
InChIKeyHSRJKNPTNIJEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely sol in ethanol;  sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide;  moderately sol in benzene;  practically insol in petroleum ether
In water, 5.00X10+4 mg/L at 25 °C ... much more in hot wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guaifenesin (CAS 93-14-1) Overview: An Orphan Expectorant with Unique Mechanism and Regulatory Status


Guaifenesin (glyceryl guaiacolate ether, CAS 93-14-1) is a propanediol-class expectorant [1] indicated for the symptomatic relief of chest congestion and cough associated with respiratory conditions [2]. Unlike mucolytics such as acetylcysteine or bromhexine that directly break down mucus polymers, guaifenesin is believed to act by increasing respiratory tract fluid secretion, thereby reducing sputum viscosity and promoting mucociliary clearance [3]. It holds a unique regulatory position as the only FDA-approved expectorant available over-the-counter (OTC) in the United States, a status it has maintained since 1989 [4].

Why Guaifenesin (CAS 93-14-1) Is Not Interchangeable with Mucolytics


Generic substitution between guaifenesin and mucolytic agents like acetylcysteine, bromhexine, or ambroxol is not scientifically valid due to fundamentally divergent mechanisms of action. Mucolytics act directly on mucus polymers to cleave disulfide bonds (acetylcysteine) or modify secretory cell function (ambroxol), whereas guaifenesin operates via a gastro-pulmonary reflex to stimulate airway hydration [1]. This mechanistic divergence translates into distinct clinical and experimental outcomes: guaifenesin demonstrates superior inhibition of MUC5AC hypersecretion in IL-13 stimulated human airway epithelial cells compared to N-acetylcysteine or ambroxol [2], while its expectorant action is critically dependent on oral administration to stimulate gastric mucosa—a pathway absent with intravenous delivery or with mucolytics [3]. Consequently, substituting guaifenesin with a mucolytic alters the therapeutic strategy and predicted pharmacodynamic response, making informed selection essential for both clinical research and pharmaceutical formulation.

Guaifenesin (CAS 93-14-1): Quantitative Comparative Evidence for Scientific Selection


Guaifenesin Exhibits Superior Inhibition of MUC5AC Hypersecretion Compared to N-Acetylcysteine and Ambroxol in Human Airway Epithelial Cells

Guaifenesin (GGE) demonstrated concentration-dependent inhibition of MUC5AC secretion in IL-13-stimulated primary differentiated human tracheal-bronchial epithelial cells, with an IC50 of approximately 100 µM at 24 hours [1]. In contrast, N-acetylcysteine (NAC) and ambroxol (Amb) were 'less effective' at comparable concentrations in the same assay system [1]. This indicates that guaifenesin possesses direct pharmacological activity on airway epithelial mucin production that is not shared by these commonly used mucolytics.

Mucin hypersecretion Airway epithelium In vitro pharmacology

Guaifenesin Expectorant Action Is Mediated by Gastrointestinal Stimulation, Not Systemic Exposure—A Mechanistic Distinction from Mucolytics

In a rat model, oral administration of guaifenesin increased respiratory tract secretion approximately 2-fold (p < 0.05) compared to saline control [1]. In contrast, intravenous administration of guaifenesin did not increase respiratory secretion, despite achieving 1.5-fold higher systemic exposure than the oral route [1]. Abdominal surgery eliminated the expectorant effect of oral guaifenesin, confirming the requirement for an intact gastro-pulmonary reflex [1]. This mechanism is distinct from mucolytics like acetylcysteine, which act directly on mucus and are effective via inhalation or systemic routes.

Mechanism of action Pharmacodynamics Gastro-pulmonary reflex

Guaifenesin in Triple Combination with Bromhexine and Salbutamol Achieves Significantly Higher Patient-Reported Excellent Efficacy vs. Dual Combinations in Productive Cough

In a randomized, double-blind, controlled trial (n=426) comparing three expectorant formulations over 7 days, the triple combination of salbutamol 2 mg + bromhexine 8 mg + guaiphenesin 100 mg (Group A) achieved an 'excellent' efficacy rating in 44.4% of patients [1]. This was substantially higher than the 14.6% and 13.0% rates observed in the dual combinations of salbutamol + guaiphenesin (Group B) and salbutamol + bromhexine (Group C), respectively [1]. The study also reported an earlier onset of action and greater improvement in cough frequency and sputum characteristics for the triple combination [1].

Productive cough Combination therapy Clinical efficacy

Guaifenesin Demonstrates Lower Hemolytic Activity Compared to Other Propanediol Expectorants

When compared to other propanediol drugs used for expectorant purposes, guaifenesin exhibits significantly lower hemolytic activity (i.e., reduced destruction of red blood cells) [1]. Additionally, guaifenesin is more water-soluble than its structural analogs, with a solubility of 1 gram dissolving in 20 mL water at 25°C [2]. This combination of lower hemolytic potential and higher aqueous solubility offers a favorable safety and formulation profile within the propanediol class.

Hemolytic activity Safety pharmacology Propanediol derivatives

Sustained-Release Guaifenesin Provides Equivalent Bioavailability to Immediate-Release with Reduced Plasma Fluctuation

A steady-state human pharmacokinetic study (n=30 healthy males) compared a sustained-release (SR) guaifenesin tablet (Entex® PSE, 600 mg BID) to coadministered immediate-release (IR) liquids (Robitussin® 300 mg QID) [1]. The extent of guaifenesin absorption (AUC) was equivalent between formulations, but the SR tablet resulted in a significant (P = 0.0001) reduction in the fluctuation index (Cmax - Cmin / Cavg) compared to the IR liquids [1]. Additionally, a bilayer SR patent (US 6,372,252) specifies that the formulation achieves a Cmax equivalent to an immediate-release tablet while providing therapeutically effective bioavailability for at least 12 hours after a single dose [2].

Pharmacokinetics Sustained-release Formulation science

Guaifenesin Monotherapy Demonstrates a Favorable Adverse Event Profile in Placebo-Controlled Trials

In a pooled analysis of placebo-controlled clinical trials with extended-release guaifenesin, the incidence of treatment-emergent adverse events (AEs) was low and comparable to placebo [1]. Specifically, the rate of nausea was 1.6% for guaifenesin vs. 0% for placebo, and vomiting was 0% vs. 0.5% for placebo [1]. Nervous system disorders were reported at 3.2% for guaifenesin vs. 0.5% for placebo, primarily headache [1]. Guaifenesin is generally described as well-tolerated with a wide margin of safety, and its most common side effects (nausea, vomiting) are mild and infrequent [2].

Safety Tolerability Adverse events

Guaifenesin (CAS 93-14-1): Best Research and Industrial Application Scenarios Based on Evidence


In Vitro Models of Mucus Hypersecretion and Mucostasis

Researchers investigating airway mucus hypersecretion disorders (e.g., asthma, COPD, chronic bronchitis) should consider guaifenesin as a tool compound. Guaifenesin demonstrates a unique ability to inhibit IL-13-induced MUC5AC secretion and content in primary human airway epithelial cells (IC50 ≈ 100 µM), an effect not observed with N-acetylcysteine or ambroxol [1]. This distinct pharmacological profile makes guaifenesin a valuable reference standard for validating in vitro models of mucostasis and for screening novel mucoregulatory agents.

Formulation Development for Oral Sustained-Release Expectorants

Pharmaceutical formulators developing oral expectorant products should prioritize guaifenesin due to its unique pharmacokinetic properties. Sustained-release formulations can achieve equivalent bioavailability (AUC) to immediate-release products while significantly reducing plasma concentration fluctuations (P = 0.0001) [2]. Patented bilayer tablet technology (US 6,372,252) enables 12-hour therapeutically effective bioavailability with a Cmax equivalent to IR tablets [3]. The drug's dependence on oral administration for expectorant action (via gastro-pulmonary reflex) further mandates oral solid dosage form development [4].

Clinical Trial Design for Productive Cough in Bronchitis and COPD

Investigators planning clinical trials for productive cough associated with acute bronchitis, AECB, or COPD should consider guaifenesin in combination with bromhexine and salbutamol. Randomized controlled data demonstrate that this triple combination achieves a 44.4% 'excellent' efficacy rate, substantially outperforming dual combinations lacking either bromhexine (14.6%) or guaifenesin (13.0%) [5]. This evidence supports the use of guaifenesin-containing triple therapy as an active comparator or investigational arm in future cough studies.

Safety Pharmacology and Toxicology Studies Requiring Low Hemolytic Potential

Safety pharmacologists and toxicologists selecting a propanediol-class expectorant for preclinical studies should note guaifenesin's lower hemolytic activity relative to structural analogs [6]. Combined with its high aqueous solubility (1 g in 20 mL water at 25°C) [7] and favorable adverse event profile in humans (nausea 1.6% vs. placebo 0%, vomiting 0% vs. 0.5%) [8], guaifenesin offers a superior safety margin for both in vitro and in vivo experimental systems, particularly when hemolysis is a confounding variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guaifenesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.